molecular formula C22H17Cl2NO3 B4551648 2-[(2-chlorobenzoyl)amino]-4,5-dimethylphenyl 2-chlorobenzoate

2-[(2-chlorobenzoyl)amino]-4,5-dimethylphenyl 2-chlorobenzoate

Cat. No.: B4551648
M. Wt: 414.3 g/mol
InChI Key: MIZOXKKCNQPKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzoyl)amino]-4,5-dimethylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C22H17Cl2NO3 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0585488 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Research on compounds such as 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for biologically active anticancer drugs, highlights efficient synthesis methods optimized for yield and confirmed by spectral analysis, indicating the importance of these compounds in drug development (Jianqing Zhang et al., 2019).

  • Studies on the polymorphism and cocrystal salt formation of related benzoic acid derivatives underline their significance in pharmaceuticals, where different forms can affect drug solubility and efficacy (Yunping Zhoujin et al., 2022).

Material Science and Catalysis

  • Synthesis of thiadiazole sulfonamides starting from 4-chlorobenzoic acid for antiviral activity against tobacco mosaic virus showcases the role of these compounds in developing materials with biological applications (Zhuo Chen et al., 2010).

  • The creation of mononuclear zinc(II) complexes with o-amino phenolate ligands demonstrates applications in catalysis and material chemistry, where complex stability and electronic properties are critical (N. Habbadi et al., 1998).

Environmental Studies

  • Research into the sonochemical degradation of aromatic organic pollutants, including chlorophenols and nitrophenols, offers insights into potential environmental applications of similar compounds, emphasizing the degradation pathways and environmental fate of persistent organic pollutants (S. Goskonda et al., 2002).

Properties

IUPAC Name

[2-[(2-chlorobenzoyl)amino]-4,5-dimethylphenyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO3/c1-13-11-19(25-21(26)15-7-3-5-9-17(15)23)20(12-14(13)2)28-22(27)16-8-4-6-10-18(16)24/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZOXKKCNQPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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